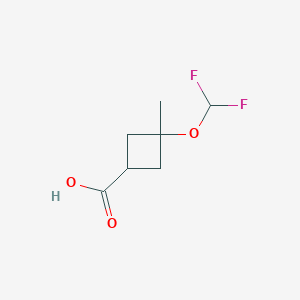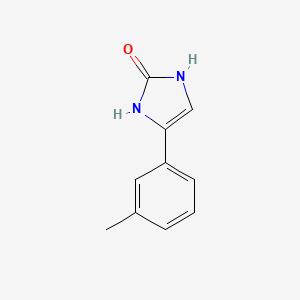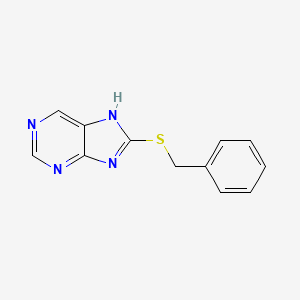
8-benzylsulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzylsulfanyl-7H-purine is a derivative of purine, a nitrogen-containing heterocycle that plays a crucial role in various biological processes. Purines are fundamental components of nucleic acids (RNA and DNA), cofactors, and signaling molecules. The benzylsulfanyl group attached to the purine ring enhances its chemical properties and biological activities .
Preparation Methods
One common method is the diazonium coupling reaction, where the purine derivative undergoes a reaction with benzylsulfanyl chloride in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .
Chemical Reactions Analysis
Scientific Research Applications
8-benzylsulfanyl-7H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-benzylsulfanyl-7H-purine involves its interaction with specific molecular targets. For instance, as an inhibitor of xanthine oxidase, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia .
Comparison with Similar Compounds
8-benzylsulfanyl-7H-purine can be compared with other purine derivatives such as:
8-phenylsulfanyl-7H-purine: Similar in structure but with a phenyl group instead of a benzyl group, affecting its reactivity and biological activity.
8-methylsulfanyl-7H-purine: Contains a methyl group, which may result in different pharmacokinetic properties.
8-(phenoxyalkyl)sulfanyl]adenosines: Known for their hypolipidemic activity, differing in their specific biological targets and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13516-51-3 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
8-benzylsulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)7-17-12-15-10-6-13-8-14-11(10)16-12/h1-6,8H,7H2,(H,13,14,15,16) |
InChI Key |
IGOVQXQGQHKPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=NC=NC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


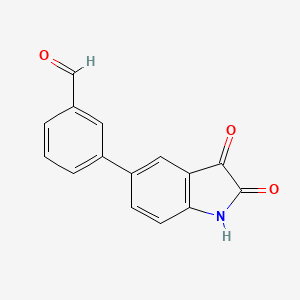
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

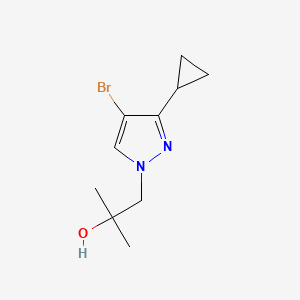
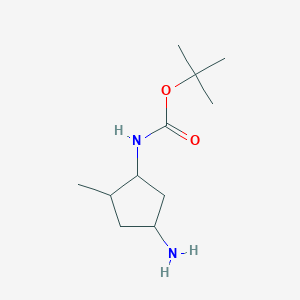
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
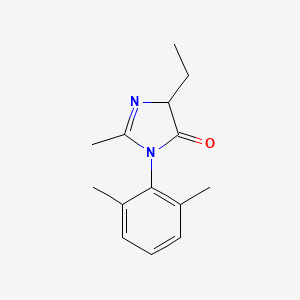
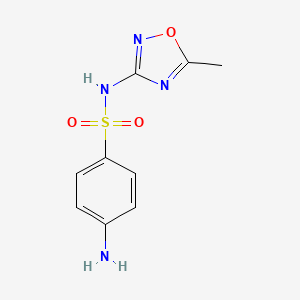

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)

